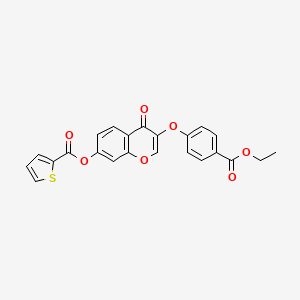

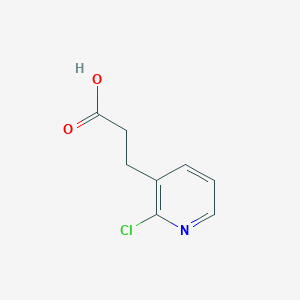

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, also known as EPTC, is a synthetic herbicide that is widely used in agriculture to control weeds. It belongs to the family of thiocarbamates and is a pre-emergent herbicide that inhibits seed germination by interfering with the biosynthesis of lipids in the plant.

Scientific Research Applications

Chromene Compounds in Material Synthesis

Chromene compounds are pivotal in synthesizing photochromic materials and biologically active natural products. A study by Rawat, Prutyanov, and Wulff (2006) on chromene chromium carbene complexes highlights their application in synthesizing naphthopyran units, which are integral to photochromic materials. These compounds, upon reacting with certain alkynes, yield products with potential for new photochromic material development, indicating a route to synthesize complex molecules with photoresponsive properties (Rawat, Prutyanov, & Wulff, 2006).

Ester-functionalized Thiophene Polymers

Gobalasingham, Noh, and Thompson (2016) reported the synthesis of poly(hexyl thiophene-3-carboxylate) through a novel palladium-catalyzed oxidative dehydrogenative polycondensation method. This research underscores the significance of ester groups in promoting high molecular weight polymer formation via direct hetero C-H/C-H coupling, bypassing traditional functionalization needs. Such developments are crucial for designing high-quality polymers with specific electrochemical and physical properties (Gobalasingham, Noh, & Thompson, 2016).

Synthesis of Substituted Chromenes

Sairam, Saidachary, and Raju (2015) developed a highly efficient protocol for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylates by condensing salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate. This method, proceeding via a Knoevenagel pathway, offers a facile approach for creating coumarin derivatives, demonstrating the compound's role in generating chromene-based molecules with potential biological activities (Sairam, Saidachary, & Raju, 2015).

properties

IUPAC Name |

[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O7S/c1-2-27-22(25)14-5-7-15(8-6-14)29-19-13-28-18-12-16(9-10-17(18)21(19)24)30-23(26)20-4-3-11-31-20/h3-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSQGIRBZMLBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734044.png)

![5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide](/img/structure/B2734046.png)

![1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2734051.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)

![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)

![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)